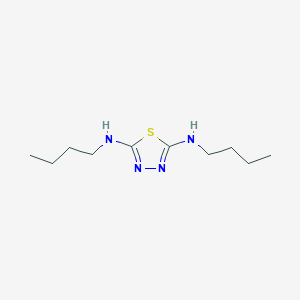

N2,N5-dibutyl-1,3,4-thiadiazole-2,5-diamine

Description

Properties

IUPAC Name |

2-N,5-N-dibutyl-1,3,4-thiadiazole-2,5-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N4S/c1-3-5-7-11-9-13-14-10(15-9)12-8-6-4-2/h3-8H2,1-2H3,(H,11,13)(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEWFVWBQBFQRPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NN=C(S1)NCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N5-dibutyl-1,3,4-thiadiazole-2,5-diamine can be achieved through several methods. One common approach involves the reaction of dithiocarbamate derivatives with hydrazine sulfate in the presence of magnesium oxide nanoparticles as heterogeneous catalysts. This reaction is typically carried out in refluxing water for about 10 hours, yielding the desired product with good to excellent yields .

Another method involves the reaction of dithiourea or amidinothiourea with hydrogen peroxide. This refined synthetic procedure optimizes the reagents’ ratio and monitoring methods, resulting in increased yield and shorter reaction time .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The use of nanocatalysts, such as magnesium oxide nanoparticles, is particularly advantageous due to their high efficiency and mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N2,N5-dibutyl-1,3,4-thiadiazole-2,5-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiadiazole derivatives .

Scientific Research Applications

N2,N5-dibutyl-1,3,4-thiadiazole-2,5-diamine has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of N2,N5-dibutyl-1,3,4-thiadiazole-2,5-diamine involves its interaction with various molecular targets and pathways. The compound’s sulfur and nitrogen atoms play a crucial role in its biological activity. It can form hydrogen bonds and coordinate with metal ions, which enhances its antimicrobial and anticancer properties .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The target compound’s butyl groups distinguish it from structurally related thiadiazole diamines. Key comparisons include:

Key Observations :

- Melting Points : Aromatic substituents (e.g., phenyl in 9c) increase rigidity and melting points compared to alkyl-substituted analogues. The target compound’s butyl groups likely reduce crystallinity, resulting in a lower melting point than 9c (240°C) but higher than the benzylidene derivative (135°C) .

- Lipophilicity: Butyl chains enhance solubility in nonpolar solvents, making the target compound more suitable for lipid-rich environments (e.g., cell membranes) than polar derivatives like 9c.

Antimicrobial and Antifungal Potential

While direct data for the target compound is lacking, structurally related thiadiazoles exhibit:

- Antifungal Activity : Compounds with electron-withdrawing groups (e.g., chloro-benzyl in ) show enhanced activity due to increased electrophilicity .

- Antimicrobial Effects : Planar thiadiazole derivatives (e.g., ) disrupt microbial cell walls via H-bonding interactions .

The butyl groups in the target compound may improve bioavailability but could reduce target specificity compared to polar analogues.

Biological Activity

N2,N5-Dibutyl-1,3,4-thiadiazole-2,5-diamine is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound.

- IUPAC Name : this compound

- Molecular Formula : C8H14N4S

- Molecular Weight : 198.29 g/mol

- CAS Number : 2937-81-7

The structure of this compound includes a thiadiazole ring which is known for its stability and reactivity due to the presence of nitrogen and sulfur atoms. This configuration contributes to its biological activity.

1. Anticancer Activity

Research indicates that derivatives of thiadiazoles exhibit significant anticancer properties. A study evaluated various 1,3,4-thiadiazole derivatives for their in vitro anti-proliferative effects against several cancer cell lines. Notably, compounds with substitutions at the 2 and 5 positions of the thiadiazole ring showed promising results:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | 15 |

| Compound B | A549 | 20 |

| Compound C | SMMC-7721 | 18 |

These findings suggest that this compound may have similar potential as an anticancer agent due to its structural similarities with effective derivatives .

2. Antidiabetic Activity

Thiadiazole derivatives have also been studied for their antidiabetic properties. Inhibition of the α-glucosidase enzyme is a common mechanism through which these compounds exert their effects. A comparative study showed that several thiadiazole compounds exhibited high inhibitory activity:

| Compound | α-Glucosidase Inhibition (%) |

|---|---|

| Compound D | 85 |

| Compound E | 78 |

| Compound F | 80 |

The ability to inhibit α-glucosidase indicates that this compound could be explored further as a potential antidiabetic agent .

3. Anti-inflammatory Activity

The anti-inflammatory properties of thiadiazoles are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX. In vitro studies have demonstrated that certain derivatives can significantly reduce inflammation markers:

| Compound | Inhibition (%) |

|---|---|

| Compound G | 70 |

| Compound H | 65 |

This suggests that this compound may also possess anti-inflammatory properties worth investigating .

The biological activities of this compound can be attributed to several mechanisms:

- Electrophilic Nature : The electron-deficient nature of the thiadiazole ring facilitates nucleophilic substitution reactions.

- Enzyme Inhibition : The compound's ability to interact with specific enzymes (e.g., α-glucosidase and COX) underlies its therapeutic potential in diabetes and inflammation.

Case Studies

- Anticancer Study : A series of experiments conducted on various cancer cell lines revealed that modifications on the thiadiazole ring significantly enhance cytotoxicity. For instance, a derivative with a butyl group at the N2 position showed increased activity against breast cancer cells compared to its non-substituted counterparts .

- Diabetes Research : A molecular docking study demonstrated that this compound binds effectively to the active site of α-glucosidase. This interaction suggests a strong potential for this compound in managing postprandial hyperglycemia in diabetic patients .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for N2,N5-dibutyl-1,3,4-thiadiazole-2,5-diamine, and how can reaction yields be optimized?

- Methodology : The compound can be synthesized via cyclization reactions of hydrazinecarbothioamide derivatives with brominated ketones in acetonitrile under reflux. Optimization involves adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of thioamide to bromoketone) and using catalysts like triethylamine to enhance cyclization efficiency. Reaction monitoring via TLC is critical to track intermediate formation .

Q. Which spectroscopic techniques are essential for structural confirmation, and what diagnostic peaks should researchers prioritize?

- Methodology :

- 1H NMR : Look for NH proton signals near δ 8.6–8.9 ppm and butyl group resonances (δ 0.8–1.6 ppm).

- IR : Absence of NH2 stretches (~3300 cm⁻¹) confirms successful substitution; thiadiazole ring vibrations appear at 1570–1620 cm⁻¹ .

- X-ray crystallography : Resolve crystal packing (e.g., monoclinic P21/c space group with unit cell parameters a = 9.72 Å, b = 13.99 Å, c = 10.83 Å) to validate stereochemistry .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

- Methodology : Use antimicrobial disk diffusion assays (against S. aureus and E. coli), MTT assays for cytotoxicity (IC50 determination in cancer cell lines), and enzyme inhibition studies (e.g., COX-2 or kinase targets). Reference similar thiadiazoles showing IC50 values <50 µM in anticancer screens .

Advanced Research Questions

Q. How do competing reaction mechanisms during thiadiazole synthesis lead to byproducts, and how can these challenges be mitigated?

- Methodology : Side reactions, such as incomplete cyclization or H2S elimination (as seen in Scheme 4 of ), can generate impurities. Use quenching agents (e.g., iodine in DMF) to trap reactive intermediates and employ preparative HPLC for purification. Confirm product identity via comparison with authentic samples (e.g., N,N'-diphenyl analogs) .

Q. What computational approaches best predict the electronic properties and binding affinities of N2,N5-dibutyl-thiadiazole derivatives?

- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model HOMO-LUMO gaps to predict redox activity. Molecular docking (AutoDock Vina) against biological targets (e.g., bacterial dihydrofolate reductase) identifies potential binding modes. Validate with MD simulations to assess stability .

Q. How can researchers address discrepancies between computational predictions and experimental bioactivity data?

- Methodology : Re-evaluate computational parameters (e.g., solvent models like PCM vs. explicit solvation) and protonation states. For example, highlights unexpected product formation due to malonate interference; replicate studies under inert atmospheres to exclude oxidative pathways .

Q. What structure-activity relationship (SAR) strategies enhance selectivity while retaining core thiadiazole activity?

- Methodology : Compare dibutyl derivatives with diphenyl (IC50 = 12 µM in antifungal assays) or mercapto-substituted analogs (used in polymer cross-linking). Adjust alkyl chain length (C4 vs. C6) to balance lipophilicity and target engagement. ’s structural analogs table provides a benchmark for substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.